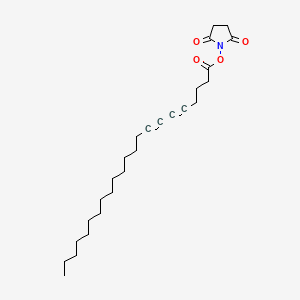

5,7-Docosadiynoic Acid N-Succinimide

CAS No.:

Cat. No.: VC18534621

Molecular Formula: C26H39NO4

Molecular Weight: 429.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H39NO4 |

|---|---|

| Molecular Weight | 429.6 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |

| Standard InChI | InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |

| Standard InChI Key | HDVXHHDOINRKHO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |

Introduction

Chemical Structure and Properties

Molecular Composition

5,7-DDA-NHS is a 22-carbon fatty acid with two triple bonds at positions 5 and 7, conjugated to an NHS ester group. Its IUPAC name is (2,5-dioxopyrrolidin-1-yl) 5,7-docosadiynoate, and its molecular formula is C₂₆H₃₅NO₄ (molecular weight: 425.56 g/mol) .

Table 1: Key Structural and Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: Peaks corresponding to the NHS ring (δ 2.8–3.0 ppm) and diacetylene protons (δ 2.1–2.3 ppm) .

-

Infrared (IR): Strong absorption at 1,720 cm⁻¹ (C=O stretch of ester) and 2,120 cm⁻¹ (C≡C stretch) .

Synthesis and Modification

Synthesis Pathway

5,7-DDA-NHS is synthesized via a two-step process:

-

Preparation of 5,7-Docosadiynoic Acid:

-

NHS Activation:

Reaction Scheme:

Modifications

-

Deuterated Derivatives: Deuterium-labeled analogs (e.g., 5,7-DDA-NHS-d₅) are used as internal standards in mass spectrometry .

-

Functionalization: The NHS ester enables conjugation to proteins, peptides, or polymers via amine groups .

Applications in Biotechnology and Materials Science

Polydiacetylene (PDA) Biosensors

5,7-DDA-NHS is a key component in PDA-based sensors due to its diacetylene backbone, which undergoes a blue-to-red color transition upon structural perturbation .

Table 2: Representative PDA Sensor Applications

Drug Delivery Systems

-

Lipid Nanoparticles: The hydrophobic diacetylene chain integrates into lipid bilayers, while the NHS ester facilitates drug loading via covalent attachment .

-

Stimuli-Responsive Release: PDA vesicles release encapsulated drugs under pH or temperature changes .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |

| First Aid Measures | Flush eyes/skin with water; seek medical attention |

Future Directions

-

Multiplexed Sensing: Integration with microfluidic platforms for high-throughput pathogen detection .

-

Theranostic Applications: Combining imaging (via PDA fluorescence) and targeted drug delivery .

Citations PubChem CID 12535336 (N-Succinimidyl Decanoate). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical Applications (PMC6017116). Labshake entry for 5,7-Docosadiynoic Acid Ethyl Ester-d5. US Patent 6468759B1 (Direct colorimetric detection of biocatalysts). Wikipedia: Docosatetraenoic Acid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume